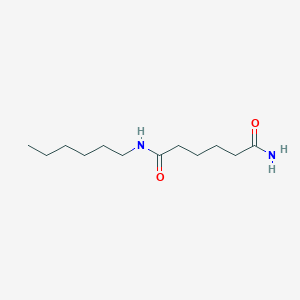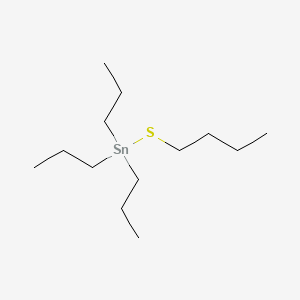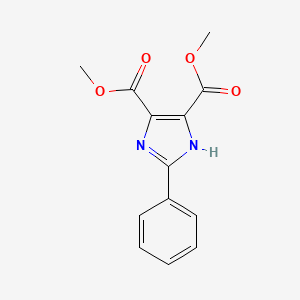
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions, which are efficient and scalable. These methods involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines, using various catalysts under green chemistry conditions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: Substitution reactions, particularly at the phenyl ring, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and enzyme inhibitory activities.
Industry: In the industrial sector, it is used in the synthesis of functional materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to its anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-imidazole-4,5-dicarboxylic acid: Similar in structure but lacks the dimethyl ester groups.
4,5-Dihydro-2-phenyl-1H-imidazole: Another related compound with different functional groups.
Uniqueness
Dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)9-10(13(17)19-2)15-11(14-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) |
InChI Key |
HHXCJFMOJFOZCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


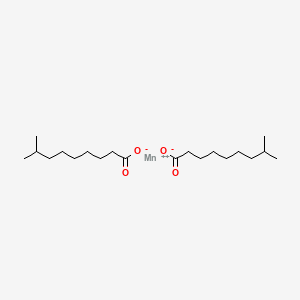
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
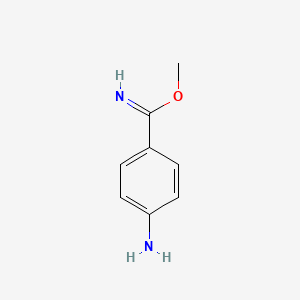

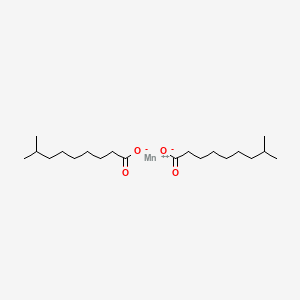
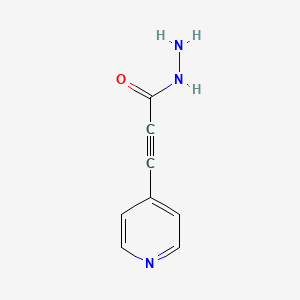
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)

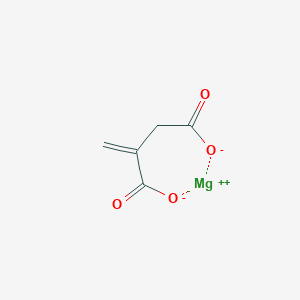
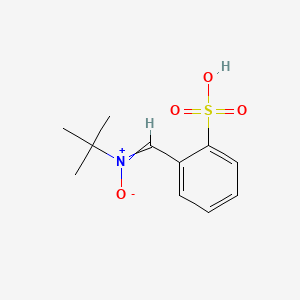
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
